

An In-depth Technical Guide to 3,5-Dinitrobenzohydrazide (CAS: 2900-63-2)

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Compound of Interest

Compound Name: 3,5-Dinitrobenzohydrazide

Cat. No.: B182385

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dinitrobenzohydrazide is a versatile chemical intermediate with significant applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a summary of its analytical characterization. Furthermore, this document explores the burgeoning role of **3,5-dinitrobenzohydrazide** derivatives in drug discovery, with a particular focus on their potent antitubercular and anticholinesterase activities. The underlying mechanisms of action for these biological activities are elucidated through detailed signaling pathway diagrams, and key quantitative data from relevant studies are presented in structured tables for clarity and comparative analysis. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents and other advanced materials.

Chemical and Physical Properties

3,5-Dinitrobenzohydrazide is a stable, yellow to orange crystalline solid. Its chemical structure is characterized by a benzene ring substituted with two nitro groups at the 3 and 5 positions and a hydrazide group at the 1 position. These structural features, particularly the electron-withdrawing nitro groups and the reactive hydrazide moiety, are key to its utility as a chemical building block.

Property	Value	Reference
CAS Number	2900-63-2	[1] [2]
Molecular Formula	C ₇ H ₆ N ₄ O ₅	[3]
Molecular Weight	226.15 g/mol	[3]
Melting Point	158 °C (recrystallized from ethanol)	[1]
Density	1.608 g/cm ³	[1]
Appearance	Yellow to orange crystalline solid	[4]
Solubility	Moderately soluble in polar solvents	[4]
InChI Key	IJPVILVRNBBRSO-UHFFFAOYSA-N	[3]
SMILES	C1=C(C=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])C(=O)NN	[3]

Synthesis and Characterization

Experimental Protocol: Synthesis of 3,5-Dinitrobenzohydrazide

The synthesis of **3,5-Dinitrobenzohydrazide** is typically achieved through a two-step process starting from 3,5-Dinitrobenzoic acid. The first step involves the conversion of the carboxylic acid to an acid chloride, followed by the reaction with hydrazine hydrate.

Step 1: Synthesis of 3,5-Dinitrobenzoyl Chloride

- Materials: 3,5-Dinitrobenzoic acid, Thionyl chloride (SOCl₂).
- Procedure: In a round-bottom flask equipped with a reflux condenser and a gas trap, a mixture of 3,5-Dinitrobenzoic acid (1 mole equivalent) and an excess of thionyl chloride

(SOCl_2 , typically 2-3 mole equivalents) is heated under reflux for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution. After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude 3,5-Dinitrobenzoyl chloride is a solid and can be used in the next step without further purification.[5]

Step 2: Synthesis of **3,5-Dinitrobenzohydrazide**

- Materials: 3,5-Dinitrobenzoyl chloride, Hydrazine hydrate, Ethanol.
- Procedure: The crude 3,5-Dinitrobenzoyl chloride (1 mole equivalent) is dissolved in a suitable solvent such as ethanol. The solution is cooled in an ice bath, and hydrazine hydrate (1.1 mole equivalents) is added dropwise with constant stirring. After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2-3 hours. The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol to remove impurities. The crude product can be recrystallized from ethanol to yield pure **3,5-Dinitrobenzohydrazide**.[6]

Analytical Data

The structural confirmation of **3,5-Dinitrobenzohydrazide** is typically performed using spectroscopic methods.

Analytical Technique	Observed Features
¹ H NMR	The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the hydrazide group. The two equivalent protons on the benzene ring (at positions 2 and 6) would appear as a doublet, and the proton at position 4 would appear as a triplet. The protons of the -NH-NH ₂ group will appear as broad singlets. In DMSO-d ₆ , the aromatic protons typically appear at δ ~9.0 ppm (d) and δ ~8.9 ppm (t).[7]
¹³ C NMR	The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons attached to the nitro groups, and the other aromatic carbons.
IR Spectroscopy	The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the hydrazide group (around 3200-3400 cm ⁻¹), the C=O stretching of the carbonyl group (around 1650 cm ⁻¹), and the asymmetric and symmetric stretching of the nitro groups (around 1550 and 1350 cm ⁻¹ , respectively).[8][9][10]
Mass Spectrometry	The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Discovery

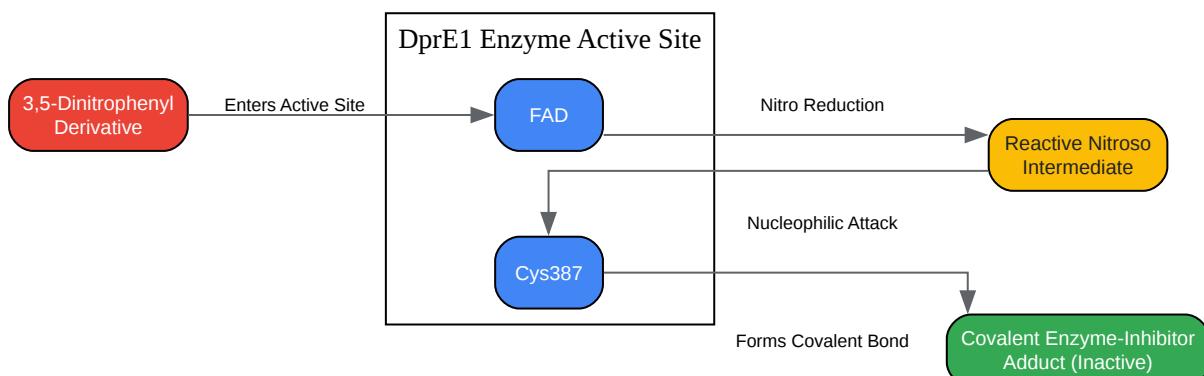
While **3,5-Dinitrobenzohydrazide** itself is primarily a chemical intermediate, its derivatives have emerged as a promising scaffold in the development of new therapeutic agents. The dinitrophenyl moiety is a key pharmacophore in several biologically active molecules.

Antitubercular Activity

Derivatives of **3,5-Dinitrobenzohydrazide** have demonstrated potent activity against *Mycobacterium tuberculosis*, including multidrug-resistant strains.[5][11]

Mechanism of Action: Inhibition of DprE1

The primary molecular target for the antitubercular activity of many 3,5-dinitrophenyl-containing compounds is the decaprenylphosphoryl- β -D-ribofuranose 2'-oxidase (DprE1) enzyme.[1][12] This enzyme is crucial for the biosynthesis of the mycobacterial cell wall. The proposed mechanism involves the reduction of one of the nitro groups on the benzene ring by the FAD cofactor within the DprE1 active site, leading to the formation of a reactive nitroso intermediate. This intermediate then forms a covalent bond with a cysteine residue (Cys387) in the active site, irreversibly inhibiting the enzyme.[5]



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Caption: DprE1 inhibition by a 3,5-dinitrophenyl derivative.

Quantitative Data: Antitubercular Activity of 3,5-Dinitrobenzoylhydrazone Derivatives

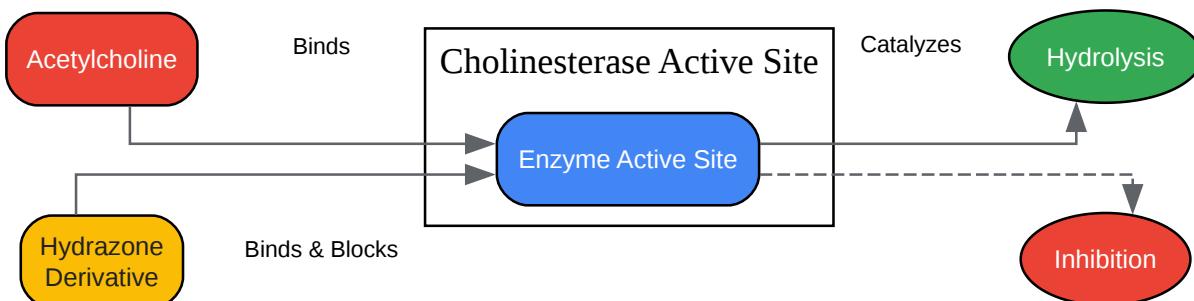
Compound	Target	MIC (μ g/mL) against M. tuberculosis H37Rv	Reference
Derivative 1	M. tuberculosis	0.24 - 7.8	[11]
Derivative 2	M. tuberculosis	0.031	[5]
Isoniazid (Control)	M. tuberculosis	~0.03	[5]

Anticholinesterase Activity

Hydrazone derivatives of **3,5-Dinitrobenzohydrazide** have also been investigated for their potential to inhibit cholinesterase enzymes (Acetylcholinesterase - AChE and Butyrylcholinesterase - BChE).[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#) The inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Mechanism of Action: Cholinesterase Inhibition

Hydrazone derivatives can act as competitive or non-competitive inhibitors of cholinesterases. They bind to the active site of the enzyme, preventing the breakdown of the neurotransmitter acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can improve cognitive function. The binding interactions can involve hydrogen bonds, hydrophobic interactions, and π - π stacking with key amino acid residues in the enzyme's active site.



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